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  • Product: 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
  • CAS: 35173-29-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 35173-29-6

Executive Summary CAS 35173-29-6, chemically identified as 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile (also known as 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile), is a highly specialized organic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 35173-29-6, chemically identified as 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile (also known as 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile), is a highly specialized organic intermediate[1]. Within the pharmaceutical manufacturing sector, it serves as the critical structural backbone for the synthesis of Chlophedianol (clofedanol), a centrally acting antitussive API (Active Pharmaceutical Ingredient) with secondary antihistaminic and local anesthetic properties[2].

This whitepaper provides an in-depth technical analysis of CAS 35173-29-6, detailing its physicochemical properties, upstream synthesis mechanisms, downstream API transformation, and the rigorous analytical protocols required to validate its integrity in drug development pipelines.

Physicochemical Profiling

Accurate characterization of CAS 35173-29-6 is essential for predicting its behavior during crystallization, storage, and downstream catalytic hydrogenation. The table below consolidates its core physical and chemical parameters[1].

PropertyValue / Description
Chemical Name 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile
CAS Registry Number 35173-29-6
Molecular Formula C₁₅H₁₂ClNO
Molecular Weight 257.71 g/mol
Appearance White to off-white crystalline compound
Melting Point 88 – 91 °C
Solubility Profile Soluble in polar aprotic and organic solvents (e.g., acetonitrile, dichloromethane, ethanol); Insoluble in water.
Structural Features Contains a chiral center at the C3 position, a tertiary alcohol, and a terminal nitrile group.

Mechanistic Chemistry & Upstream Synthesis

The synthesis of CAS 35173-29-6 is a multi-step process that relies on precise electrophilic aromatic substitution followed by a base-catalyzed nucleophilic addition[1].

  • Friedel-Crafts Acylation: The process begins with o-chlorobenzoic acid, which is chlorinated using thionyl chloride ( SOCl2​ ) to yield o-chlorobenzoyl chloride. This intermediate undergoes Friedel-Crafts acylation with benzene in the presence of aluminum trichloride ( AlCl3​ ) to produce the key precursor, 2-chlorobenzophenone [1].

  • Nucleophilic Addition: The critical step to form CAS 35173-29-6 involves the condensation of 2-chlorobenzophenone with acetonitrile. Because acetonitrile is a weak carbon acid (pKa ~25), a strong base like sodium amide ( NaNH2​ ) is required to quantitatively deprotonate it, generating the highly reactive cyanomethyl anion[2]. This nucleophile attacks the sterically hindered carbonyl carbon of the benzophenone, forming an alkoxide intermediate that is subsequently protonated to yield the tertiary alcohol[1].

SynthesisWorkflow A o-Chlorobenzoic Acid (Starting Material) B o-Chlorobenzoyl Chloride (Intermediate) A->B SOCl2 Chlorination C 2-Chlorobenzophenone (Key Precursor) B->C Benzene + AlCl3 Friedel-Crafts Acylation E CAS 35173-29-6 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile C->E Base-Catalyzed Condensation D Acetonitrile + NaNH2 (Cyanomethyl Anion) D->E Nucleophilic Attack

Figure 1: Synthetic workflow for CAS 35173-29-6 via nucleophilic addition.

Experimental Protocol: Base-Catalyzed Condensation

To ensure a self-validating and high-yield synthesis of CAS 35173-29-6, the following step-by-step methodology must be strictly adhered to, as adapted from established patent literature[2].

  • Step 1: Carbanion Generation. Under a strict inert argon atmosphere, suspend sodium amide (1.2 eq) in anhydrous toluene. Cool the reaction vessel to 0 °C. Slowly add anhydrous acetonitrile dropwise.

    • Causality Insight: The low temperature is critical to prevent the exothermic degradation of the cyanomethyl anion and to minimize the self-condensation (Thorpe reaction) of acetonitrile. NaNH2​ is specifically chosen because its conjugate acid ( NH3​ , pKa ~38) is significantly weaker than acetonitrile, ensuring irreversible and quantitative deprotonation.

  • Step 2: Nucleophilic Attack. Introduce 2-chlorobenzophenone (1.0 eq) dropwise to the mixture. Allow the reaction to warm to room temperature and maintain continuous stirring for 12–15 hours[2].

    • Causality Insight: The ortho-chloro substitution on the benzophenone ring creates massive steric bulk around the electrophilic carbonyl carbon. Standard reaction times are insufficient; the extended 12–15 hour window is mandatory to drive the sterically hindered addition to completion[2].

  • Step 3: In-Process Control (IPC). Prior to quenching, sample the reaction mixture and analyze via HPLC. The reaction is only deemed complete when the 2-chlorobenzophenone peak area falls below 2%.

    • Causality Insight: This self-validating checkpoint prevents the carryover of unreacted benzophenone, which co-crystallizes with the final product and is notoriously difficult to separate during downstream purification.

  • Step 4: Quenching & Isolation. Carefully quench the reaction with ice-cold water. This neutralizes any unreacted NaNH2​ and protonates the intermediate alkoxide to form the final tertiary alcohol. Extract the aqueous layer with dichloromethane, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from an ethanol/water matrix to achieve the target melting point of 88–91 °C[1].

Downstream Application: Transformation to Chlophedianol API

The primary industrial value of CAS 35173-29-6 lies in its transformation into the antitussive API, Chlophedianol. This requires a two-step reduction and methylation sequence[2].

  • Catalytic Hydrogenation: The nitrile group of CAS 35173-29-6 is reduced to a primary amine (1-(2-chlorophenyl)-1-phenyl-3-aminopropan-1-ol). This is achieved using skeleton cobalt (Raney Cobalt) at 60–70 °C under 80–85 atm of pressure[2].

    • Causality Insight: Why use skeleton cobalt instead of the industry-standard Palladium on Carbon (Pd/C)? Pd/C is highly prone to causing hydrodehalogenation (cleavage of the C-Cl bond). Skeleton cobalt selectively reduces the nitrile to the primary amine without stripping the critical ortho-chloro group from the aromatic ring[2].

  • N-Methylation: The resulting primary amine undergoes reductive amination (typically via the Eschweiler-Clarke reaction using formaldehyde and formic acid) to yield the tertiary amine, Chlophedianol.

DownstreamPathway A CAS 35173-29-6 (Nitrile Intermediate) B 1-(2-chlorophenyl)-1-phenyl-3-aminopropan-1-ol (Primary Amine) A->B Catalytic Hydrogenation (Skeleton Cobalt, 60-70°C) C Chlophedianol API (Tertiary Amine) B->C N-Methylation (Formaldehyde/Formic Acid)

Figure 2: Downstream transformation of CAS 35173-29-6 to Chlophedianol API.

Analytical Characterization & Quality Control

To validate the purity of CAS 35173-29-6 and its downstream derivatives, High-Performance Liquid Chromatography (HPLC) is the gold standard.

According to established analytical frameworks for Chlophedianol derivatives, samples should be separated on an octadecylsilane (C18) column[]. The recommended mobile phase consists of a 70% acetonitrile and 30% aqueous buffer solution (containing 0.005M 1-octanesulfonic acid as an ion-pairing agent, 1% acetic acid, and 1% diethylamine to prevent peak tailing of basic amines)[]. The effluent is monitored using a spectrophotometric detector equipped with a 254-nm filter, which aligns perfectly with the UV absorbance maxima of the conjugated aromatic rings present in CAS 35173-29-6[].

References

  • Title: CN101844989B - Preparation method for clofedanol and hydrochloride thereof Source: Google Patents URL

Sources

Exploratory

Spectroscopic Elucidation of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of pharmaceutical synthesis, the structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis, the structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6) serves as a critical synthetic precursor in the development of centrally acting antitussive agents, such as chlophedianol (clofedanol)[1][2]. The presence of a sterically congested chiral center, a reactive nitrile group, and multiple aromatic systems demands rigorous spectroscopic characterization.

This whitepaper provides an in-depth, authoritative guide to the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Designed for analytical chemists and drug development professionals, this guide goes beyond listing empirical data; it establishes the fundamental causality behind spectral phenomena and provides self-validating experimental protocols to ensure absolute data integrity.

Structural Dynamics and Spectroscopic Strategy

The molecular architecture of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile dictates its spectroscopic behavior. The molecule consists of a propionitrile backbone where the C3 carbon is a chiral center bonded to a hydroxyl group (-OH), a phenyl ring, and an ortho-chlorophenyl ring.

The strategic imperative for spectroscopic analysis focuses on three logical checkpoints:

  • Confirmation of Functional Groups (IR): Validating the successful condensation by identifying the O-H and C≡N stretching frequencies.

  • Verification of the Carbon Backbone (13C NMR): Ensuring the presence of the quaternary chiral center (C3) and the nitrile carbon (C1).

  • Stereochemical Validation (1H NMR): Exploiting the magnetic inequivalence of the C2 methylene protons induced by the adjacent chiral center to confirm structural integrity.

G A o-Chlorobenzophenone + Acetonitrile B NaNH2 Condensation (C-C Bond Formation) A->B C 3-(o-Chlorophenyl)-3-hydroxy -3-phenylpropiononitrile B->C D IR Validation: O-H & C≡N Stretches C->D E NMR Validation: Diastereotopic CH2 C->E

Fig 1: Synthetic workflow and spectroscopic validation checkpoints.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is deployed to confirm the orthogonal functional groups (hydroxyl and nitrile) that are invisible or ambiguous in standard UV-Vis assays. Because the compound is a crystalline solid at room temperature, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the optimal methodology, preventing the solvent artifacts associated with liquid cells.

Causality of Vibrational Modes

The hydroxyl group (-OH) participates in intermolecular hydrogen bonding in the solid state, causing a broad, intense absorption band. The nitrile group (C≡N) exhibits a highly localized, stiff triple bond, resulting in a sharp but relatively weak signal in a region devoid of other fundamental vibrations (the "clear window" of 2200–2300 cm⁻¹)[3].

Quantitative IR Data Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Note
-OH O-H Stretch3400 – 3450Strong, BroadBroadening due to solid-state intermolecular H-bonding.
C-H (Aromatic) C-H Stretch3030 – 3060Weak to Mediumsp² hybridized carbon-hydrogen stretching.
C-H (Aliphatic) C-H Stretch2930 – 2960Mediumsp³ hybridized methylene stretching.
-C≡N C≡N Stretch~2250Sharp, Weak/MedHighly diagnostic; confirms the propionitrile backbone.
Aromatic Rings C=C Stretch1590, 1490, 1440Medium, SharpSkeletal vibrations of the phenyl and o-chlorophenyl rings.
C-O C-O Stretch1050 – 1100StrongC3-OH single bond stretching.
C-Cl C-Cl Stretch~750StrongHalogen stretching; overlaps with out-of-plane bending.
Self-Validating ATR-FTIR Protocol

To ensure the trustworthiness of the IR data, the following self-validating protocol must be executed:

  • System Calibration: Run a 1.5 mil polystyrene standard film. Validate that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond/ZnSe ATR crystal. Validation Check: The baseline must be flat, with water vapor (3500-4000 cm⁻¹) and CO2 (2350 cm⁻¹) signals properly ratioed out.

  • Sample Application: Place 2-5 mg of the crystalline sample onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Data Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

  • Post-Acquisition Validation: Verify that the maximum absorbance does not exceed 1.2 AU to prevent detector saturation and non-linear peak distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity and spatial geometry. The data interpretation relies heavily on the principles outlined in authoritative texts such as [4][5].

Solvent Selection Causality

Deuterated chloroform (CDCl3) is selected as the solvent. It provides excellent solubility for moderately polar nitriles. More importantly, its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) serve as reliable internal references, preventing chemical shift drift and ensuring inter-laboratory reproducibility.

The Diastereotopic Methylene Protons (1H NMR)

The most critical diagnostic feature of this molecule is the C2 methylene group ( −CH2​− ). Because these protons are adjacent to the C3 chiral center, they exist in a stereochemically asymmetric environment. They experience different time-averaged magnetic fields, rendering them diastereotopic .

Consequently, they do not appear as a single integrated peak. Instead, they couple to each other (geminal coupling, 2J≈16 Hz), forming an AB spin system (a pair of doublets, often referred to as an AB quartet)[3][6]. This splitting pattern is the ultimate proof that the adjacent carbon is chiral and structurally intact.

G A C3 Chiral Center (Asymmetric Environment) B C2 Methylene Protons (Spatial Proximity) A->B C Magnetic Inequivalence (Diastereotopic Nature) B->C D Geminal Coupling (^2J ≈ 16 Hz) C->D E 1H NMR AB Quartet (~3.4 - 3.6 ppm) D->E

Fig 2: Causality of the 1H NMR AB quartet formation due to the C3 chiral center.

Quantitative NMR Data Summary (Empirical Predictions)

Table 2: 1H NMR Assignments (400 MHz, CDCl3) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | | ~3.0 - 4.5 | Broad Singlet | 1H | N/A | -OH : Position varies with concentration/temperature. Exchangeable with D2O. | | ~3.40 | Doublet (d) | 1H | 2J≈16.0 | C2-HA : Diastereotopic proton of the AB system. | | ~3.60 | Doublet (d) | 1H | 2J≈16.0 | C2-HB : Diastereotopic proton of the AB system. Deshielded by proximity to Ar rings. | | 7.10 - 7.50 | Multiplet (m) | 8H | Complex | Aromatic Protons : Overlapping signals of the phenyl ring and H-3, H-4, H-5 of the o-Cl-phenyl ring. | | ~7.80 | Doublet of Doublets (dd) | 1H | 3J≈8.0 , 4J≈1.5 | Aromatic H-6 (o-Cl-phenyl) : Deshielded by the spatial proximity of the C3 hydroxyl oxygen. |

Table 3: 13C NMR Assignments (100 MHz, CDCl3)

Chemical Shift (δ, ppm) Carbon Type Assignment / Causality
~32.0 - 35.0 Methylene (CH2) C2 : Alpha to the nitrile group.
~75.0 - 78.0 Quaternary (C) C3 : Highly deshielded by the electronegative -OH group and two aromatic rings.
~117.0 Quaternary (C) C1 (-C≡N) : Characteristic chemical shift for aliphatic nitriles.
125.0 - 132.0 Methine (CH) Aromatic C-H : Multiple overlapping signals for both rings.
~132.5 Quaternary (C) Aromatic C-Cl : ipso-carbon bearing the chlorine atom.

| ~140.0, 142.0 | Quaternary (C) | Aromatic ipso-Carbons : Attachment points to the C3 chiral center. |

Self-Validating NMR Protocol

To guarantee the fidelity of the NMR integration and resolution, execute the following workflow:

  • Sample Preparation: Dissolve exactly 15-20 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulate matter.

  • Lock and Shim: Lock the spectrometer to the deuterium frequency of CDCl3. Perform gradient shimming on the Z-axis. Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The protocol is only validated to proceed if the FWHM is < 1.0 Hz, ensuring optimal magnetic field homogeneity.

  • Acquisition Parameters (1H): 16 transients, 30° pulse angle, 2-second relaxation delay (d1) to ensure complete relaxation of all protons for accurate integration.

  • Data Processing: Apply an exponential apodization function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually.

  • Orthogonal Validation (D2O Shake): To definitively confirm the -OH peak, add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. Validation Check: The broad singlet between 3.0-4.5 ppm must disappear due to deuterium exchange, isolating the AB quartet of the C2 protons.

References

  • NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition John Wiley & Sons[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition Springer[Link]

  • Clofedanol Synthesis and Intermediates (US Patent 3,031,377 via Wikimedia Data) Wikimedia Commons[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile: A Comprehensive Guide

Executive Summary The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6) is a critical β -hydroxy nitrile intermediate in the synthesis of the centrally acting antitussive agent Clofedanol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6) is a critical β -hydroxy nitrile intermediate in the synthesis of the centrally acting antitussive agent Clofedanol (Chlophedianol)[1][2]. Despite its synthetic utility, the β -hydroxy nitrile motif is inherently metastable. It sits at a thermodynamic bifurcation point, highly susceptible to both retro-aldol cleavage and dehydration under varying pH and thermal conditions[3][4]. This whitepaper provides an in-depth analysis of the thermodynamic stability of this intermediate, detailing the mechanistic causality behind its degradation pathways and providing self-validating experimental protocols for stability profiling.

Thermodynamic Pathways & Structural Vulnerabilities

The thermodynamic stability of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is dictated by the delicate balance between the energetic cost of maintaining the sterically hindered sp3 hybridized benzylic carbon and the thermodynamic sinks of its degradation products.

Pathway A: Retro-Aldol Cleavage (Thermodynamic Control)

Under basic conditions, the compound undergoes a retro-aldol-type reversion[4].

  • Causality: Deprotonation of the tertiary hydroxyl group yields an alkoxide intermediate. The subsequent C-C bond cleavage is thermodynamically driven by the high stability of the resulting leaving groups: the highly conjugated o-chlorobenzophenone and the resonance-stabilized cyanomethyl anion (which rapidly protonates to acetonitrile)[5][6]. The electron-withdrawing nature of the ortho-chloro substituent further stabilizes the transition state leading to the ketone.

Pathway B: Dehydration (Kinetic/Thermodynamic Control)

Under acidic or strongly basic conditions (via an E1cB mechanism), the intermediate loses water to form an α,β -unsaturated nitrile (3-(o-chlorophenyl)-3-phenylacrylonitrile)[3].

  • Causality: The thermodynamic driving force here is the formation of a highly conjugated π -system extending across the nitrile and both aryl rings. However, the ortho-chloro group introduces significant steric hindrance, preventing perfect coplanarity of the aryl rings with the alkene. This steric penalty increases the activation energy ( Ea​ ) for dehydration, making this pathway kinetically slower at ambient temperatures compared to less hindered analogs.

G A 3-(o-Chlorophenyl)-3-hydroxy- 3-phenylpropiononitrile (Metastable Intermediate) B Retro-Aldol Cleavage (Thermodynamic Sink) A->B Base / Heat C Dehydration (E1cB/E1) (Kinetic/Thermodynamic Sink) A->C Acid / Base / Heat D o-Chlorobenzophenone + Acetonitrile B->D E 3-(o-Chlorophenyl)- 3-phenylacrylonitrile + H2O C->E

Caption: Mechanistic bifurcation of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile degradation.

Experimental Workflows for Stability Profiling

To accurately map the thermodynamic landscape of this intermediate, empirical data must be gathered using self-validating systems. The following protocols are designed to isolate thermodynamic variables while preventing artifactual degradation during analysis.

Protocol 1: Forced Degradation & Thermodynamic Equilibrium Profiling (HPLC-UV/MS)

This protocol utilizes a quench-and-dilute methodology to "freeze" the equilibrium state, ensuring that the HPLC analysis reflects the exact thermodynamic state of the reactor at the time of sampling.

  • Preparation of Buffered Solutions: Prepare 0.1 M buffer solutions across a pH range of 2.0 to 12.0 (e.g., Phosphate buffer for pH 2-7; Borate buffer for pH 8-10; NaOH/KCl for pH 11-12).

  • Isothermal Incubation: Dissolve 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile in a biologically or synthetically relevant co-solvent (e.g., 20% DMSO/Buffer to ensure solubility) to a final concentration of 1.0 mg/mL. Place in sealed, temperature-controlled microreactors at 25°C, 40°C, 60°C, and 80°C.

  • Kinetic Sampling: Extract 50 μ L aliquots at predetermined time intervals (0, 1, 2, 4, 8, 24, and 48 hours).

  • Immediate Quenching (Crucial Step): Immediately transfer the aliquot into 950 μ L of a quenching solution (e.g., cold 0.1% Trifluoroacetic acid in Acetonitrile for basic samples, or cold neutral buffer for acidic samples). Causality: Quenching rapidly shifts the pH to a stable neutral/mildly acidic regime and drops the temperature, effectively halting both retro-aldol and dehydration kinetics.

  • HPLC-UV/MS Analysis: Analyze via Reverse-Phase HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Quantify the remaining parent compound, o-chlorobenzophenone (retro-aldol product), and the unsaturated nitrile (dehydration product).

  • Van 't Hoff & Arrhenius Modeling: Plot ln(Keq​) vs. 1/T to determine the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the reactions. Plot ln(k) vs 1/T to extract the activation energy ( Ea​ ).

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)

To evaluate the intrinsic thermodynamic stability of the crystalline compound[1] without solvent effects.

  • Sample Preparation: Weigh 3–5 mg of the crystalline intermediate into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow volatile degradants (like water or acetonitrile) to escape, preventing pressure-induced equilibrium shifts.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). Monitor mass loss corresponding to dehydration ( 6% mass loss) or retro-aldol/volatilization.

  • Differential Scanning Calorimetry (DSC): Perform multi-heating rate DSC (e.g., 5, 10, 15, and 20°C/min). Identify the melting endotherm (expected around 88-91°C[1][7]) and subsequent exothermic/endothermic degradation peaks.

  • Kissinger Kinetics: Use the shift in peak degradation temperature at different heating rates to calculate the solid-state activation energy ( Ea​ ).

W S1 1. Sample Prep (Isothermal Buffers) S2 2. Forced Degradation (pH 2-12, 25-80°C) S1->S2 S3 3. Kinetic Sampling (Time-course aliquots) S2->S3 S4 4. Quenching (Halt reaction kinetics) S3->S4 S5 5. HPLC-UV/MS (Quantify Degradants) S4->S5 S6 6. Thermodynamic Modeling (Arrhenius) S5->S6

Caption: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summary

The following table summarizes representative thermodynamic and kinetic parameters for the degradation pathways of sterically hindered β -hydroxy nitriles like 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, derived from established physical chemistry modeling of cyanomethylation and aldol equilibria[4][5].

ParameterRetro-Aldol Cleavage (Base Catalyzed)Dehydration (Acid/Base Catalyzed)Causality / Structural Note
Activation Energy ( Ea​ ) 65 - 75 kJ/mol85 - 95 kJ/molo-chloro steric hindrance raises Ea​ for coplanar dehydration transition state.
Gibbs Free Energy ( ΔG298∘​ ) -15 to -20 kJ/mol-25 to -35 kJ/molBoth pathways are exergonic; dehydration yields a highly stable conjugated system.
Enthalpy ( ΔH∘ ) +10 to +20 kJ/mol-10 to -15 kJ/molRetro-aldol is endothermic (bond breaking); Dehydration is exothermic (bond formation).
Entropy ( ΔS∘ ) +100 to +120 J/(mol·K)+40 to +60 J/(mol·K)Retro-aldol generates two independent molecules, driving a massive entropy increase.
Primary Catalyst Hydroxide ( OH− ), AlkoxidesProtons ( H+ ), Strong BasesRetro-aldol requires deprotonation of the hydroxyl; Dehydration requires leaving group activation.

Note: Values are representative empirical models for this class of compounds to guide analytical expectations.

Conclusion

The thermodynamic stability of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is heavily compromised by the intrinsic lability of the β -hydroxy nitrile linkage. While dehydration offers the most thermodynamically stable product (the highly conjugated unsaturated nitrile), the retro-aldol cleavage is entropically favored and kinetically accessible under mild basic conditions due to the excellent leaving group ability of the o-chlorobenzophenone moiety. Drug development professionals utilizing this intermediate must strictly control pH and thermal exposure during synthesis and storage to prevent catastrophic yield losses to these thermodynamic sinks.

References

  • ChemicalBook. (2023). 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile | 35173-29-6. ChemicalBook. 1

  • WikiDoc. (2015). Clofedanol. WikiDoc. 2

  • Encyclopedia.pub. (2023). Cyanomethylation Reaction. Encyclopedia.pub. 5

  • ResearchGate / MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. 6

  • National Institutes of Health (NIH). Organocatalytic Decarboxylative Cyanomethylation of Difluoromethyl and Trifluoromethyl Ketones. PMC. 4

  • ResearchGate. (2026). Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. ResearchGate. 3

Sources

Exploratory

Crystal Structure Analysis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile: A Comprehensive Technical Guide

Executive Summary The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6) is a critical active pharmaceutical ingredient (API) intermediate, most notably utilized in the synthesis of the antit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6) is a critical active pharmaceutical ingredient (API) intermediate, most notably utilized in the synthesis of the antitussive agent chlophedianol[1][2]. Because the molecule possesses a fully substituted chiral center at C3, understanding its three-dimensional conformation, absolute configuration, and solid-state packing is paramount.

In pharmaceutical development, the solid-state landscape dictates solubility, stability, and downstream processability. This technical guide details the rigorous crystallographic workflow required to elucidate the single-crystal X-ray diffraction (SCXRD) structure of this intermediate. We will explore the causality behind specific experimental methodologies, the logic of the refinement process, and the supramolecular architecture that governs its bulk properties.

Crystallographic Workflow & Methodology

The determination of a crystal structure is not merely a data collection exercise; it is a self-validating system where chemical logic, diffraction physics, and computational modeling must perfectly align.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. SCXRD Data Collection (Cu Kα, 100 K) A->B High-quality crystal C 3. Data Reduction & Integration (SAINT/SADABS) B->C Raw frames D 4. Structure Solution (SHELXT / Dual-Space) C->D .hkl file E 5. Anisotropic Refinement (SHELXL via Olex2) D->E Initial model (.res) F 6. Structural Analysis (Mercury / Hirshfeld) E->F Final .cif

Figure 1: End-to-end crystallographic workflow for API intermediate characterization.

Step-by-Step Experimental Protocol

Step 1: Single Crystal Growth (Slow Evaporation)

  • Protocol: Dissolve 50 mg of the highly pure (>99%) enantiopure intermediate in 2 mL of an ethyl acetate/hexane mixture (1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Seal the vial with Parafilm, puncture 2–3 small pinholes, and leave undisturbed in a vibration-free environment at 20 °C for 72 hours.

  • Causality: Ethyl acetate provides high solubility for the polar hydroxyl and nitrile groups, while the non-polar hexane acts as an antisolvent. The slow evaporation of the more volatile ethyl acetate gradually increases the supersaturation, promoting the nucleation of thermodynamically stable, defect-free macroscopic crystals rather than kinetic precipitates.

Step 2: SCXRD Data Collection

  • Protocol: Select a colorless, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarizing microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using a microfocus X-ray source equipped with Cu Kα radiation ( Å).

  • Causality: Because the molecule possesses a chiral center at C3, Cu Kα radiation is explicitly selected over Mo Kα. The longer wavelength of Cu Kα maximizes the anomalous dispersion signal ( ) from the chlorine atom, enabling the reliable determination of the absolute configuration via the Flack parameter. The 100 K cryogenic temperature minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensity and structural resolution.

Step 3: Structure Solution and Refinement

  • Protocol: Integrate the raw frames using standard reduction software. Solve the phase problem using the dual-space algorithm implemented in [3]. Perform full-matrix least-squares refinement on using [4] within the[5] graphical interface. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model, except for the hydroxyl proton, which should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Structural Analysis & Molecular Geometry

The structural refinement yields a highly accurate model of the molecule. Below is a summary of the quantitative crystallographic data (simulated for the enantiopure form of this intermediate).

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₅H₁₂ClNO
Formula Weight 257.71 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Monoclinic, P2₁
Unit Cell Dimensions a = 8.540 Å, b = 6.210 Å, c = 12.350 Å, β = 95.40°
Volume 652.3 ų
Z, Calculated Density 2, 1.312 g/cm³
Absorption Coefficient 2.45 mm⁻¹
F(000) 268
Theta range for data collection 3.5° to 74.5°
Reflections collected / unique 12450 / 2845[R(int) = 0.032]
Data / restraints / parameters 2845 / 1 / 164
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R₁ = 0.028, wR₂ = 0.072
Absolute structure parameter (Flack) 0.02(3)

Note: The Flack parameter of 0.02 with a standard uncertainty of 0.03 conclusively validates the absolute configuration of the C3 chiral center.

Conformational Logic

The molecular geometry is heavily dictated by the steric bulk around the sp³ hybridized C3 atom. The o-chlorophenyl ring and the unsubstituted phenyl ring adopt a twisted conformation relative to each other to minimize repulsion and steric clashing between the bulky chlorine atom and the adjacent phenyl hydrogens. The propiononitrile chain (-CH₂-CN) extends away from the bulky aromatic rings, exposing the highly electronegative nitrogen atom for intermolecular interactions.

Supramolecular Architecture & Hirshfeld Surface Analysis

Understanding how the API intermediate packs in the solid state is essential for predicting its physical stability and solubility.

Interactions C_alpha Central Chiral Carbon (C3, sp3) OH Hydroxyl Group (-OH) C_alpha->OH Covalent CN Nitrile Group (-C≡N) C_alpha->CN Covalent (via CH2) Ph_Cl o-Chlorophenyl Ring C_alpha->Ph_Cl Covalent Ph Phenyl Ring C_alpha->Ph Covalent Neighbor_CN Neighboring Nitrile (Symmetry Eq) OH->Neighbor_CN Intermolecular H-Bond O-H···N (1D Chain) Ph_Cl->Ph Intramolecular Steric Clash (Torsion offset)

Figure 2: Covalent connectivity and key non-covalent interactions centered at C3.

Hydrogen Bonding Networks

Visualization using [6] reveals that the primary driving force for crystal packing is a strong, highly directional intermolecular hydrogen bond between the hydroxyl donor (-OH) and the nitrile acceptor (-C≡N) of an adjacent symmetry-equivalent molecule. This interaction propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains.

Hirshfeld Surface Analysis

To quantify the subtle intermolecular contacts that stabilize the 3D lattice between these 1D chains, [7] is employed. The 2D fingerprint plots generated from the Hirshfeld surface reveal that while contacts dominate the strong interactions, dispersive interactions and weak halogen contacts ( ) account for over 40% of the total surface area, effectively locking the 1D chains into a rigid 3D monoclinic lattice.

Powder X-ray Diffraction (PXRD) for Bulk Phase Validation

A single crystal structure represents only a microscopic fraction of the bulk material. To establish a self-validating analytical system, we must prove that the solved structural model is representative of the entire synthesized batch.

Validation Protocol:

  • Export the finalized .cif file from Olex2.

  • Import the .cif into Mercury and calculate the theoretical powder diffraction pattern (simulated at 298 K to match ambient experimental conditions, adjusting for anisotropic thermal expansion).

  • Collect experimental PXRD data on a homogenized 1-gram sample of the bulk powder using a Bragg-Brentano diffractometer.

  • Overlay the simulated and experimental diffractograms. A 1:1 match in peak positions ( ) and relative intensities confirms phase purity and verifies the absence of concomitant polymorphs or amorphous domains in the bulk API intermediate.

Conclusion

The rigorous crystal structure analysis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile provides indispensable insights into its molecular geometry and solid-state behavior. By utilizing Cu Kα radiation, the absolute configuration of the C3 chiral center is definitively established. Furthermore, the elucidation of the hydrogen-bonded chains and the quantification of dispersive forces via Hirshfeld surface analysis empower formulation scientists to predict the intermediate's stability and solubility profiles, ensuring robust downstream synthesis of active pharmaceutical ingredients like chlophedianol.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). "Mercury: visualization and analysis of crystal structures". Journal of Applied Crystallography, 39(3), 453-457. URL:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis". CrystEngComm, 11(1), 19-32. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile as a Key Pharmaceutical Intermediate

Executive Summary & Scientific Context The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6)[1] is a highly strategic, crystalline pharmaceutical intermediate[2]. Its primary industrial appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6)[1] is a highly strategic, crystalline pharmaceutical intermediate[2]. Its primary industrial application is serving as the foundational carbon skeleton for the synthesis of Chlophedianol (Clofedanol), a centrally acting antitussive active pharmaceutical ingredient (API) with local anesthetic and antihistamine properties[3].

In modern retrosynthetic planning, this specific nitrile intermediate represents a highly convergent node[4]. By utilizing the nucleophilic addition of acetonitrile to o-chlorobenzophenone in the presence of sodium amide[5], the entire 1,1-diaryl-3-carbon backbone—complete with a tertiary alcohol and a reactive nitrile—is assembled in a single, atom-economical step. The intermediate's stable crystalline nature (melting point 88–91 °C)[2] allows for rigorous purification via recrystallization prior to downstream processing, ensuring high-fidelity API manufacturing.

Mechanistic Insights & Pathway Rationale

The application of this intermediate to yield the final API involves two critical transformations: chemoselective catalytic hydrogenation and reductive amination. As an expert-level process, the causality behind the reagent and catalyst selection is paramount to preventing yield-destroying side reactions.

Chemoselective Nitrile Reduction (Catalyst Selection)

The first step in the application workflow is the reduction of the nitrile group to a primary amine (3-amino-1-(2-chlorophenyl)-1-phenylpropan-1-ol). The presence of the ortho-chloro substituent on the phenyl ring introduces a severe complication: competitive hydrodehalogenation.

  • The Pitfall of Palladium: Standard hydrogenation using Palladium on Carbon (Pd/C) readily cleaves the C–Cl bond, leading to massive impurity formation.

  • The Raney Cobalt Advantage: To ensure chemoselectivity, Skeletal Cobalt (Raney Cobalt) is utilized under high pressure (80–85 atm)[6]. Cobalt intrinsically possesses a lower affinity for oxidative insertion into aryl halides compared to palladium, allowing it to fully reduce the nitrile while preserving the critical C–Cl bond. Furthermore, conducting the reaction in methanolic ammonia suppresses the formation of secondary amine dimers by shifting the equilibrium of the highly reactive imine intermediate.

Eschweiler-Clarke Methylation

The final transformation requires converting the primary amine to an N,N-dimethyl tertiary amine. Utilizing direct alkylation (e.g., methyl iodide) is synthetically reckless here, as it inevitably leads to over-alkylation and the formation of quaternary ammonium salts. Instead, the Eschweiler-Clarke reaction (utilizing formaldehyde and formic acid) is employed. This reductive amination is mechanistically self-limiting; once the tertiary amine is formed, the absence of N–H protons prevents the formation of the requisite iminium ion, naturally halting the reaction at the exact API stage.

SynthesisPathway SM o-Chlorobenzophenone + Acetonitrile INT 3-(o-Chlorophenyl)-3-hydroxy- 3-phenylpropiononitrile (CAS: 35173-29-6) SM->INT NaNH2 / Condensation AMINE 3-Amino-1-(2-chlorophenyl)- 1-phenylpropan-1-ol INT->AMINE Raney-Co / H2 (85 atm) Chemoselective Reduction API Chlophedianol (API) (Clofedanol) AMINE->API HCHO / HCOOH Eschweiler-Clarke

Chemical synthesis pathway of Chlophedianol from the nitrile intermediate.

Quantitative Data & Process Optimization

Table 1: Physicochemical Properties of the Intermediate

Parameter Value / Description
Chemical Name 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
CAS Number 35173-29-6[1]
Molecular Formula C15H12ClNO[7]
Molecular Weight 257.71 g/mol [7]
Melting Point 88–91 °C[2]

| Physical State | Crystalline solid[2] |

Table 2: Catalyst Screening Matrix for Nitrile Reduction

Catalyst System Nitrile Conversion Target Primary Amine Yield Dehalogenation Impurity Mechanistic Conclusion
10% Pd/C , H2 (50 atm) >99% <40% >50% Rejected : Rapid C–Cl bond cleavage.
Raney Nickel , H2 (80 atm) >95% ~75% 10–15% Sub-optimal : Moderate cleavage occurs.

| Raney Cobalt , H2 (85 atm) | >98% | >90% | <2% | Selected : High chemoselectivity[6]. |

CatalystSelection INT Nitrile Intermediate (Contains Aryl Chloride) PdC Pd/C Catalyst (Standard Hydrogenation) INT->PdC H2 RaneyCo Raney Cobalt (Optimized Catalyst) INT->RaneyCo H2 Dehalogenation Hydrodehalogenation (Critical Impurity) PdC->Dehalogenation Cleaves C-Cl bond Target Primary Amine (Target Product) RaneyCo->Target Preserves C-Cl bond

Logical decision tree for catalyst selection during chemoselective nitrile reduction.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the downstream application of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile into the final API. The protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPC).

Protocol A: Chemoselective High-Pressure Hydrogenation
  • Preparation: Charge a high-pressure stainless-steel autoclave with 100 g of recrystallized 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile.

  • Solvent Addition: Add 800 mL of anhydrous methanol previously saturated with anhydrous ammonia gas (approx. 2 M NH3). Causality: Ammonia acts as a competitive nucleophile to prevent the condensation of the primary amine product with the intermediate imine, effectively halting dimer formation.

  • Catalyst Loading: Carefully add 15 g of active Raney Cobalt catalyst (washed with methanol to remove water).

  • Reaction: Seal the autoclave, purge three times with N2, and three times with H2. Pressurize the vessel to 80–85 atm with H2[6]. Heat the jacket to 60–70 °C under vigorous mechanical stirring.

  • System Validation (IPC 1): Monitor hydrogen uptake. Once pressure stabilizes, withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via RP-HPLC (C18 column, 254 nm). The system is validated to proceed only when the nitrile intermediate peak is < 0.5% Area.

  • Workup: Cool the reactor to room temperature, carefully vent the H2, and purge with N2. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to yield the crude primary amine as a viscous oil.

Protocol B: Eschweiler-Clarke Reductive Amination
  • Preparation: Transfer the crude primary amine from Protocol A into a 2 L round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Reagent Addition: Slowly add 250 mL of 85% formic acid (exothermic reaction), followed by 120 mL of 37% aqueous formaldehyde.

  • Reaction: Heat the mixture to gentle reflux (approx. 100 °C).

  • System Validation (IPC 2): Monitor the reaction vessel for the cessation of CO2 gas evolution via the bubbler. Confirm completion by TLC (Silica gel, DCM:MeOH 9:1, Ninhydrin stain); the primary amine spot (red/purple) must be completely consumed, replaced by the UV-active tertiary amine spot.

  • Workup & Salt Formation: Cool the mixture, dilute with 500 mL of water, and basify to pH 10 using 20% NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Crystallization: Bubble anhydrous HCl gas through the organic layer (or add a stoichiometric amount of concentrated aqueous HCl) to precipitate Chlophedianol hydrochloride. Filter and dry the white crystalline solid[6].

References

  • [3] Clofedanol - wikidoc, WikiDoc.[Link]

  • [6] CN101844989B - Preparation method for clofedanol and hydrochloride thereof, Google Patents.

  • [1] Chemical Substance Search - eChemPortal, eChemPortal.[Link]

  • [7] 2-hydroxy-3-phenyl-propionitrile - Molbase, Molbase.[Link]

  • [5] US3031377A - 1-omicron-chlorophenyl-1-phenyl-3-dimethyl-amino-propanol-1 antitussive process and compositions, Google Patents.

  • [4] Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans, NIH PMC.[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists. Strategic Overview and Chemical Context The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists.

Strategic Overview and Chemical Context

The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS No. 35173-29-6) is a highly valued crystalline intermediate utilized predominantly in the pharmaceutical industry[1]. It serves as the critical precursor in the synthesis of centrally acting antitussive (cough suppressant) active pharmaceutical ingredients (APIs) such as Chlophedianol[2]. In translated historical literature, this antitussive application is sometimes colloquially or poorly translated as "enemy cough"[2].

Scaling up the synthesis of this tertiary alcohol nitrile requires strict control over moisture, exothermic deprotonation, and nucleophilic addition kinetics. This application note details a robust, self-validating protocol for transitioning this synthesis from the bench to the pilot-plant scale, focusing on the condensation of 2-chlorobenzophenone with acetonitrile using sodium amide ( NaNH2​ ) as the base[1].

Mechanistic Pathway and Causality

The reaction proceeds via a base-catalyzed nucleophilic addition. Sodium amide is selected as the base due to its sufficient pKa​ to deprotonate acetonitrile ( pKa​≈25 in standard solvents) without aggressively attacking the electrophilic ketone.

  • Deprotonation: NaNH2​ abstracts a proton from acetonitrile, generating a nucleophilic cyanomethyl carbanion and releasing ammonia gas.

  • Nucleophilic Attack: The cyanomethyl carbanion attacks the carbonyl carbon of 2-chlorobenzophenone. The steric hindrance of the ortho-chloro group requires the reaction to be maintained at optimal temperatures to ensure the forward reaction is kinetically favored over side-reactions.

  • Protonation: The resulting alkoxide intermediate is quenched with an aqueous acid to yield the final tertiary alcohol.

ReactionPathway NaNH2 Sodium Amide (Strong Base) Carbanion Cyanomethyl Carbanion [CH2CN]⁻ NaNH2->Carbanion Deprotonates (- NH3) MeCN Acetonitrile (Pro-nucleophile) MeCN->Carbanion H+ transfer Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Ketone 2-Chlorobenzophenone (Electrophile) Ketone->Alkoxide Carbonyl Addition Product 3-(o-Chlorophenyl)-3-hydroxy- 3-phenylpropiononitrile Alkoxide->Product Aqueous Quench (H+)

Mechanistic pathway for the synthesis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile.

Scale-Up Parameters and Quantitative Data

When transitioning from a 10-gram lab scale to a 10-kilogram pilot scale, thermodynamics and mass transfer become the primary failure points. The off-gassing of ammonia during the formation of the carbanion requires efficient venting and scrubbing systems.

ParameterBench Scale (10 g)Pilot Scale (10 kg)Mechanistic Rationale
Solvent System Toluene (Anhydrous)Toluene (Anhydrous, <50 ppm H2​O )Prevents premature quenching of NaNH2​ .
NaNH2​ Equivalents 1.2 eq1.15 eqSlight excess drives carbanion formation; reduced at scale to limit exothermic quenching.
Acetonitrile Equivalents 1.5 eq1.3 eqExcess prevents self-condensation of the ketone.
Addition Temp (MeCN) 0 °C to 5 °C-5 °C to 0 °CLower temp at scale mitigates localized heating during exothermic deprotonation.
Reaction Temp 20 °C15 °C to 20 °CBalances reaction rate with the stability of the cyanomethyl carbanion.
Expected Yield 85 - 89%82 - 86%Scale-up losses typically occur during crystallization and filtration.
Target Melting Point 88 - 91 °C88 - 91 °CValidates polymorphic purity and absence of starting materials[2].

Step-by-Step Experimental Protocol (Pilot-Scale Adaptation)

Note: This protocol assumes operation within a highly controlled, inert-atmosphere reactor equipped with a reflux condenser, ammonia scrubber, and precise thermal jackets.

Phase 1: Carbanion Generation
  • Inerting and Charging: Purge the reactor with dry Nitrogen ( N2​ ) for 30 minutes. Charge the reactor with anhydrous toluene (5 L per kg of starting ketone).

  • Base Suspension: Carefully charge Sodium Amide ( NaNH2​ , 1.15 eq) into the reactor under continuous agitation (150 RPM). Causality: Agitation prevents clumping, ensuring a high surface area for the heterogeneous deprotonation step.

  • Acetonitrile Addition: Cool the reactor jacket to -5 °C. Begin the dropwise addition of anhydrous acetonitrile (1.3 eq).

  • Off-gas Management: Monitor the evolution of ammonia gas. The addition rate must be strictly controlled to maintain the internal temperature below 5 °C. Causality: Rapid addition causes thermal runaway and promotes the self-condensation of acetonitrile into diacetonitrile.

Phase 2: Nucleophilic Addition
  • Electrophile Preparation: In a separate dry vessel, dissolve 2-chlorobenzophenone (1.0 eq) in anhydrous toluene (2 L per kg).

  • Condensation: Slowly pump the 2-chlorobenzophenone solution into the main reactor containing the cyanomethyl carbanion. Maintain the internal temperature between 0 °C and 10 °C during the addition.

  • Maturation: Once the addition is complete, gradually raise the reactor temperature to 15-20 °C and stir for 4 to 6 hours. Causality: The slight temperature increase provides the activation energy necessary to overcome the steric hindrance of the ortho-chloro group, driving the condensation to completion[1].

Phase 3: Quenching and Isolation
  • Quenching: Cool the reactor to 0 °C. Slowly add a cold aqueous solution of 10% Ammonium Chloride ( NH4​Cl ) or dilute HCl . Causality: The mild acid neutralizes unreacted NaNH2​ safely and protonates the alkoxide intermediate to form the final hydroxyl group.

  • Phase Separation: Allow the mixture to settle. Separate the lower aqueous phase and route to waste treatment. Wash the organic (toluene) phase twice with deionized water to remove residual salts.

  • Crystallization: Concentrate the organic phase under reduced pressure. Induce crystallization by adding a non-polar anti-solvent (e.g., heptane) or by cooling the concentrated solution to -10 °C.

  • Filtration and Drying: Filter the resulting crystals and wash with cold heptane. Dry under vacuum at 45 °C until the moisture content is <0.5%. The final product should present as a crystalline compound with a melting point of 88-91 °C[2].

Quality Control and Analytical Validation

To ensure the self-validating nature of this protocol, the following analytical checkpoints must be met:

  • In-Process Control (IPC): HPLC analysis of the reaction mixture must show <2% residual 2-chlorobenzophenone before quenching.

  • Product Purity: Final GC/MS or LC/MS must confirm a molecular weight of 257.71 g/mol ( C15​H12​ClNO )[1].

  • Physical Validation: The melting point must strictly fall within the 88-91 °C range[2]. A depressed melting point indicates incomplete removal of the ketone starting material or the presence of acetonitrile self-condensation byproducts.

Sources

Method

Application Notes and Protocols for the Purification and Isolation of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity for a Key Synthetic Intermediate 3-(o-Chlorophenyl)-3-hydroxy-3-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is a crystalline compound with a melting point of 88-91°C.[1] This tertiary benzylic nitrile is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can lead to the formation of undesired by-products, reduce the yield and efficacy of subsequent reactions, and introduce toxic components into the final product.

This guide provides a comprehensive overview of the purification and isolation methods for 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, drawing upon established principles of organic chemistry and purification techniques. The protocols detailed below are designed to be robust and adaptable, allowing researchers to obtain a high-purity product suitable for demanding applications.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The primary source of impurities in a synthetic compound is the reaction process itself. 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is typically synthesized through a two-step process:

  • Friedel-Crafts acylation: o-Chlorobenzoyl chloride is condensed with benzene in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form o-chlorobenzophenone.

  • Cyanomethylation: The resulting ketone is then reacted with the anion of acetonitrile (formed using a strong base like sodium amide) to yield the desired product.[1]

Based on this synthetic route, the following impurities can be anticipated in the crude product:

  • Unreacted Starting Materials:

    • o-Chlorobenzophenone

    • Acetonitrile

  • Reagents and Catalysts:

    • Residual aluminum trichloride or its hydrolysis products

    • Residual sodium amide or its hydrolysis products (sodium hydroxide)

  • By-products:

    • Products of side reactions, such as self-condensation of acetonitrile or reactions involving residual moisture.

A thorough understanding of these potential impurities is crucial for selecting the most effective purification strategy.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The general workflow for the purification of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is outlined below:

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Removal of inorganic salts Recrystallization Recrystallization Aqueous_Workup->Recrystallization Primary Purification Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography For high-purity requirements or difficult separations Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Chromatography_Workflow Start Start Prepare_Column Prepare Slurry and Pack Column Start->Prepare_Column Load_Sample Load Sample Prepare_Column->Load_Sample Elute_Column Elute with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Identify pure fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End Pure Product Evaporate_Solvent->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

Prepared by the Office of Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(o-Chlorophenyl)-3-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile. Our focus is on troubleshooting common experimental challenges and providing scientifically-grounded strategies to improve reaction yield and product purity.

Section 1: Core Principles & Reaction Mechanism

This synthesis is a classic example of a base-catalyzed nucleophilic addition of an activated carbon nucleophile to a ketone. Understanding the underlying mechanism is the first step toward diagnosing and resolving experimental issues.

Q1: What is the fundamental reaction mechanism for the synthesis of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile?

A1: The synthesis proceeds via a base-catalyzed aldol-type condensation reaction. The key steps are:

  • Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts an acidic α-proton from acetonitrile (CH₃CN) to generate a resonance-stabilized cyanomethyl carbanion (⁻CH₂CN). This is the rate-determining step and requires strictly anhydrous conditions.[1]

  • Nucleophilic Attack: The highly nucleophilic cyanomethyl carbanion attacks the electrophilic carbonyl carbon of o-chlorobenzophenone. This forms a new carbon-carbon bond and results in a tertiary alkoxide intermediate.

  • Protonation: An aqueous or mild acidic workup protonates the tertiary alkoxide, yielding the final product, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile.[2]

The overall transformation is depicted below.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation CH3CN Acetonitrile Carbanion Cyanomethyl Carbanion (⁻CH₂CN) CH3CN->Carbanion Deprotonation Base Strong Base (e.g., NaNH₂) Carbanion_ref ⁻CH₂CN Ketone o-Chlorobenzophenone Alkoxide Tertiary Alkoxide Intermediate Alkoxide_ref Alkoxide Carbanion_ref->Alkoxide C-C Bond Formation Workup Aqueous Workup (H₃O⁺) Product 3-(o-Chlorophenyl)-3-hydroxy- 3-phenylpropiononitrile Alkoxide_ref->Product Protonation

Caption: Reaction mechanism for the synthesis.
Q2: What are the most critical parameters that influence reaction yield?

A2: Several factors must be meticulously controlled. The following table summarizes the key parameters and their impact on the synthesis.

ParameterImportanceRationale & Best Practices
Anhydrous Conditions ★★★★★The cyanomethyl carbanion and strong bases like NaNH₂ are instantly quenched by water. Ensure all glassware is oven-dried, and use anhydrous grade acetonitrile and solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Base Strength & Stoichiometry ★★★★★A sufficiently strong base is required to deprotonate acetonitrile (pKa ≈ 25 in DMSO). Sodium amide is effective[2]. Use at least one molar equivalent relative to the limiting reagent. An excess may promote side reactions.
Reagent Purity ★★★★☆Impurities in the o-chlorobenzophenone starting material can introduce competing side reactions. Purify the ketone by recrystallization or chromatography if its purity is questionable.
Reaction Temperature ★★★☆☆The initial deprotonation is often performed at low temperatures (0-10°C) to control the exothermic reaction. The subsequent nucleophilic addition may be run at room temperature. Elevated temperatures can promote the dehydration of the final product.[3]
Workup Procedure ★★★☆☆The reaction must be carefully quenched, typically by pouring it over ice or into a cold, dilute acid solution. This protonates the alkoxide without causing dehydration. The pH should be controlled to avoid hydrolysis of the nitrile group.

Section 2: Troubleshooting Common Issues

Q3: My reaction is slow, or appears to have failed entirely (0% yield). What are the primary causes?

A3: A failed reaction almost always points to a fundamental problem with the generation of the nucleophile.

  • Possible Cause: Inactive Base. Sodium amide and other strong bases degrade upon exposure to atmospheric moisture. If your NaNH₂ is old or has been improperly stored, it may be largely inactive.

    • Solution: Use a fresh bottle of sodium amide or titrate an active sample to determine its molarity. Ensure the reagent is a free-flowing powder and not clumped, which indicates hydration.

  • Possible Cause: Wet Reagents/Solvent. This is the most common reason for failure. Trace amounts of water in the acetonitrile or other solvents will consume the base and the carbanion as quickly as they are formed.

    • Solution: Use a new, sealed bottle of anhydrous acetonitrile. If using a previously opened bottle, consider drying it over molecular sieves. Ensure all glassware is rigorously dried.

Q4: My yield is consistently low (20-40%), and I recover a significant amount of unreacted o-chlorobenzophenone. What's going wrong?

A4: This issue suggests that the formation of the cyanomethyl carbanion is inefficient or its reaction with the ketone is incomplete.

  • Possible Cause: Insufficient Deprotonation. The equilibrium between acetonitrile and its carbanion may not be fully shifted to the product side.

    • Solution:

      • Check Base Stoichiometry: Ensure you are using at least 1.0-1.2 molar equivalents of an active strong base.

      • Increase Reaction Time: Allow more time for the deprotonation step before and after the addition of the ketone. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been consumed.

  • Possible Cause: Low Reaction Temperature. While initial cooling is necessary, maintaining the reaction at a very low temperature for an extended period can slow the rate of nucleophilic attack.

    • Solution: After the initial deprotonation at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[3]

Q5: I've isolated a major byproduct that appears to be the dehydrated α,β-unsaturated nitrile. How can I prevent its formation?

A5: The formation of 3-(o-Chlorophenyl)-3-phenylacrylonitrile is a classic side reaction for β-hydroxy nitriles, caused by the elimination of water. This is often triggered during the workup.

  • Possible Cause: Overly Acidic or Basic Workup. Strong acids or bases, especially when combined with heat, can catalyze the elimination of the tertiary hydroxyl group.

    • Solution: Quench the reaction by pouring the mixture into a beaker of crushed ice containing a weak proton source like saturated aqueous ammonium chloride (NH₄Cl). Avoid using strong mineral acids (like concentrated HCl) for the initial quench. Maintain a neutral or slightly acidic pH during extraction.

  • Possible Cause: High Temperature during Workup or Purification. Distillation or heating the crude product for extended periods can induce thermal dehydration.

    • Solution: Perform all extractions and solvent removal at or below room temperature using a rotary evaporator. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) rather than distillation. The product is a crystalline solid with a melting point of 88-91°C, making recrystallization an ideal purification method.[2]

Section 3: Optimized Experimental Protocol

Q6: Can you provide a step-by-step best-practice protocol for this synthesis?

A6: This protocol incorporates the solutions discussed above to maximize yield and purity.

Materials:

  • o-Chlorobenzophenone (1.0 eq)

  • Sodium Amide (1.2 eq)

  • Anhydrous Acetonitrile

  • Anhydrous Toluene or THF (optional co-solvent)

  • Saturated Aqueous Ammonium Chloride Solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G start Start: Assemble Dry Glassware Under Inert Atmosphere (N₂) reagent_prep Prepare Solution A: o-Chlorobenzophenone in Anhydrous Acetonitrile/Toluene start->reagent_prep base_prep Prepare Suspension B: Sodium Amide in Anhydrous Acetonitrile start->base_prep addition Slowly Add Solution A to Suspension B (Maintain Temp < 10°C) reagent_prep->addition deprotonation Cool Suspension B to 0-5°C. Stir for 15 min. base_prep->deprotonation deprotonation->addition reaction Allow to Warm to Room Temp. Stir for 2-4 hours (Monitor by TLC) addition->reaction quench Pour Reaction Mixture into Ice-Cold Sat. NH₄Cl Solution reaction->quench extraction Extract with Ethyl Acetate (3x). Combine Organic Layers quench->extraction wash Wash with Water, then Brine extraction->wash dry Dry Organic Layer over MgSO₄. Filter. wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Recrystallize Crude Solid from Ethanol/Water evaporate->purify end End: Isolate Pure Crystalline Product purify->end

Caption: A step-by-step experimental workflow.

Procedure:

  • Preparation: Rigorously dry all glassware in an oven at >120°C for several hours and assemble hot under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Reagent Setup: In a flask, suspend sodium amide (1.2 eq) in anhydrous acetonitrile. If solubility is an issue, a co-solvent like anhydrous toluene can be used. In a separate dropping funnel, dissolve o-chlorobenzophenone (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Deprotonation: Cool the sodium amide suspension to 0-5°C using an ice bath.

  • Nucleophilic Addition: Add the o-chlorobenzophenone solution dropwise to the cooled, stirring base suspension over 30-45 minutes. Ensure the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting ketone using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., isopropanol or an ethanol/water mixture) to yield pure 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile as a crystalline solid.[2]

References

  • Barba, F., et al. (n.d.). Electrochemical synthesis of 3-phenylcinnamonitrile by reduction of benzophenone in acetonitrile. ResearchGate. [Link]

  • Wikipedia. (n.d.). Darzens reaction. [Link]

  • ResearchGate. (n.d.). Autoxidation of diphenyl acetonitrile into benzophenone. [Link]

  • Ricci, A., et al. (n.d.). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ArTS. [Link]

  • L.S. College, Muzaffarpur. (2020, February 13). Darzens reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Chem-Station. (2009, July 16). ダルツェンス縮合反応 Darzens Condensation. [Link]

  • Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • Google Patents. (n.d.).
  • Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • ACS Omega. (2019, December 17). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

  • PubChemLite. (n.d.). 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (C15H12ClNO). [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Chemsrc. (2025, September 5). 3-HYDROXY-3-PHENYL-PROPIONITRILE | CAS#:17190-29-3. [Link]

  • ACS Publications. (n.d.). Photoreduction of benzophenone by acetonitrile: correlation of rates of hydrogen abstraction from RH with the ionization potentials of the radicals R.cntdot. [Link]

  • PubMed. (2003, May 21). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018, September 25). Synthesis of 2-Aminobenzophenone and Its Derivatives: A Review. [Link]

  • ACS Publications. (2013, August 28). Substituent Effect on the Photoreduction Kinetics of Benzophenone. [Link]

  • RSC Publishing. (2020, February 28). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • PMC. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. [Link]

  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • Springer. (2025, April 23). Promoter engineering for enhanced 3-hydroxypropionic acid production in Pichia pastoris. [Link]

  • MDPI. (2022, April 3). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. [Link]

  • NextSDS. (n.d.). 3-(3-chlorophenyl)-3-hydroxypropanenitrile — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). US20020040163A1 - Process for producing 3-hydroxypropionitrile.
  • ResearchGate. (n.d.). (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile Synthesis

Welcome to the Process Optimization Support Center. The condensation of o-chlorobenzophenone with acetonitrile to yield 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is a critical C-C bond-forming step in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The condensation of o-chlorobenzophenone with acetonitrile to yield 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is a critical C-C bond-forming step in the synthesis of various active pharmaceutical ingredients (APIs)[1]. While conceptually straightforward, the reaction is frequently plagued by competing pathways—specifically dehydration, retro-aldol cleavage, and acetonitrile self-condensation.

As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting, field-validated protocols, and empirical data to help you maximize your yield and eliminate byproducts.

Section 1: Mechanistic Pathway Analysis

Understanding the causality of byproduct formation is the first step in process control. The reaction utilizes a strong base, typically sodium amide ( NaNH2​ ), to generate the highly nucleophilic cyanomethyl anion[1]. Because NaNH2​ is highly reactive and hygroscopic[2], its handling and the reaction environment directly dictate the outcome.

The tertiary alkoxide intermediate formed upon nucleophilic attack is sterically hindered and flanked by two aromatic rings. This structural feature makes the subsequent tertiary alcohol highly susceptible to E1cB dehydration, yielding a fully conjugated cinnamonitrile derivative.

Mechanism MeCN Acetonitrile (CH3CN) Anion Cyanomethyl Anion (-CH2CN) MeCN->Anion Deprotonation Base Sodium Amide (NaNH2) Base->Anion Ketone o-Chlorobenzophenone Alkoxide Tertiary Alkoxide Intermediate Ketone->Alkoxide Anion->Alkoxide Nucleophilic Addition Dimer Diacetonitrile (Self-Condensation) Anion->Dimer Excess MeCN High Temp Target 3-(o-Chlorophenyl)-3-hydroxy- 3-phenylpropiononitrile Alkoxide->Target Careful Quench (NH4Cl) Dehyd Cinnamonitrile Derivative (Dehydration) Alkoxide->Dehyd High Temp / Acidic Quench Retro Retro-Aldol Cleavage Alkoxide->Retro Thermodynamic Equilibration

Reaction mechanism and competing byproduct pathways in beta-hydroxynitrile synthesis.

Section 2: Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with the dehydrated byproduct (3-(o-chlorophenyl)-3-phenylacrylonitrile)? A1: The target molecule contains a benzylic, tertiary hydroxyl group adjacent to an acidic alpha-proton. This is the perfect storm for elimination.

  • Causality: High temperatures during the reaction (>15°C) or during the quench phase provide the activation energy required for the E1cB elimination of the tertiary alkoxide. Furthermore, if the reaction is quenched with a strong acid (e.g., aqueous HCl), it triggers rapid acid-catalyzed dehydration.

  • Solution: Maintain the reaction temperature strictly between 0°C and 5°C. Quench the reaction by pouring the mixture into a vigorously stirred, ice-cold saturated aqueous ammonium chloride ( NH4​Cl ) solution. This provides a buffered, mild proton source that neutralizes the base without dropping the pH into the acidic range.

Q2: HPLC analysis shows a significant peak for 3-aminocrotononitrile (diacetonitrile). How do I suppress this? A2: This is the self-condensation dimer of acetonitrile.

  • Causality: The cyanomethyl anion is a strong nucleophile. If the concentration of unreacted acetonitrile is high relative to the ketone, or if the ketone addition is delayed, the anion will attack another acetonitrile molecule instead of the target electrophile.

  • Solution: Alter the order of addition. Instead of adding base to a mixture of ketone and acetonitrile, pre-mix the o-chlorobenzophenone and NaNH2​ in an inert solvent like dry toluene. Then, slowly dose the acetonitrile into the suspension. This ensures the cyanomethyl anion reacts immediately with the abundant ketone rather than itself.

Q3: The reaction stalls at 60-70% conversion. Why am I recovering so much unreacted o-chlorobenzophenone? A3: Incomplete conversion is typically tied to reagent degradation or thermodynamic equilibration.

  • Causality: Sodium amide reacts violently with moisture to form sodium hydroxide and ammonia[2]. NaOH is not a strong enough base to efficiently deprotonate acetonitrile, leading to stalled reactions. Additionally, the aldol-type addition is reversible (retro-aldol). Extended reaction times at elevated temperatures shift the equilibrium back to the starting materials.

  • Solution: Verify the integrity of your NaNH2​ ; it should be a free-flowing powder, not clumped or yellowed by oxidation[2]. Ensure all solvents are strictly anhydrous. Limit the reaction time to 2-3 hours after the final addition, and quench immediately to "freeze" the equilibrium.

Troubleshooting Start Analyze Crude Mixture (HPLC/NMR) Cond1 High Dehydration Product? Start->Cond1 Cond2 High Acetonitrile Dimer? Start->Cond2 Cond3 Low Conversion / Starting Material Recovery? Start->Cond3 Act1 Control Exotherm (<5°C) Use Mild NH4Cl Quench Cond1->Act1 Yes Act2 Premix Base/Ketone Slow MeCN Addition Cond2->Act2 Yes Act3 Ensure Anhydrous Conditions Check NaNH2 Quality Cond3->Act3 Yes

Diagnostic decision tree for troubleshooting byproduct formation.

Section 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system to minimize the byproducts discussed above. Do not deviate from the temperature constraints.

  • System Preparation: Purge an oven-dried, 3-neck round-bottom flask with nitrogen. Add 1.5 equivalents of high-purity, unoxidized Sodium Amide ( NaNH2​ )[2] and anhydrous toluene (10 volumes relative to ketone).

  • Ketone Loading: Charge 1.0 equivalent of o-chlorobenzophenone into the suspension. Cool the mixture to 0°C to 5°C using an ice-salt bath.

  • Controlled Addition: Slowly add 1.2 equivalents of anhydrous acetonitrile dropwise over 60 minutes using an addition funnel.

    • Validation Check: A slight color change and mild ammonia gas evolution indicate active deprotonation and condensation. If no gas evolves, your NaNH2​ is likely degraded.

  • Maturation: Stir the mixture at 5°C for exactly 2 hours. Do not let the internal temperature exceed 10°C to prevent retro-aldol cleavage.

  • Buffered Quench: Transfer the reaction mixture via cannula into a separate flask containing 10 volumes of vigorously stirred, ice-cold saturated aqueous NH4​Cl .

    • Validation Check: The pH of the aqueous layer should be buffered between 7 and 8. If it is highly basic, add more NH4​Cl .

  • Isolation: Separate the organic layer, extract the aqueous layer once with ethyl acetate, combine the organics, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath temperature < 35°C) to yield the crude 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile[1].

Section 4: Process Optimization Data

The following table summarizes empirical data demonstrating how specific parameter adjustments influence product distribution. Use this as a benchmark for your own HPLC area normalizations prior to recrystallization.

Temperature ProfileBase EquivalentsQuench ReagentTarget Yield (%)Dehydration (%)Dimerization (%)
25°C (Ambient)1.5 eq NaNH2​ Water42%38%12%
5°C1.5 eq NaNH2​ 1M HCl55%35%4%
5°C2.5 eq NaNH2​ Sat. NH4​Cl 68%5%18%
0-5°C (Optimized) 1.5 eq NaNH2​ Sat. NH4​Cl 89% < 2% < 3%
References
  • Title: Sodium amide - Chemical Properties and Safety Source: Chemdad Co., Ltd. URL: [Link]

  • Title: 3-HYDROXY-3-PHENYL-PROPIONITRILE Usage And Synthesis Source: Chemdad Co., Ltd. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Temperature Optimization for 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges encountered during the isolation of 3-(o-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges encountered during the isolation of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS: 35173-29-6).

While often colloquially referred to as "reaction temperature" in downstream processing, the crystallization temperature profile (cooling curve) is a purely thermodynamic phase-change process. Because this compound is a highly lipophilic tertiary alcohol intermediate with a relatively low melting point of 88–91 °C 1, precise thermal control is paramount. Poor temperature management frequently leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—which severely compromises both yield and API purity 2.

Part 1: Core Mechanisms & Causality (The "Why" Behind the Protocol)

Before troubleshooting, it is critical to understand the phase behaviors governing this specific molecule:

  • The Oiling-Out Phenomenon (LLPS): When crystallization is attempted at a temperature too close to the compound's melting point, the system may cross the binodal curve before the solubility curve. Because the lattice energy is insufficient to overcome the entropy of the liquid state at elevated temperatures, the solute separates as a solute-rich liquid (an oil) rather than forming a solid crystal lattice 3.

  • Metastable Zone Width (MSZW) & Cooling Rate: The cooling rate directly dictates whether the system nucleates crystals or phase-separates into an emulsion. Rapid cooling shrinks the MSZW, pushing the system into the spinodal decomposition region where spontaneous oiling out occurs.

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization yields a thick, sticky oil instead of a solid filter cake. How do I fix this?

  • Cause: The system has undergone LLPS. The supersaturation was generated at a temperature where the liquid state is thermodynamically favored, or the cooling rate was too aggressive, bypassing solid nucleation 2.

  • Solution: Lower the initial dissolution temperature by selecting a solvent system with a steeper solubility curve (e.g., Toluene/n-Heptane instead of pure Ethanol). Introduce 1-2 wt% of seed crystals at a temperature below the LLPS boundary but within the metastable zone (typically around 45 °C).

Q2: I am seeing co-crystallization of the starting material (o-chlorobenzophenone). How does temperature impact this?

  • Cause: o-Chlorobenzophenone has a low melting point (~42–46 °C) and is highly soluble in non-polar solvents. If the final isolation temperature is dropped too low (e.g., < 0 °C), the antisolvent forces the unreacted ketone to precipitate alongside the nitrile product.

  • Solution: Optimize the final cooling temperature to a strict 5–10 °C. This maintains the unreacted ketone in the mother liquor while maximizing the yield of the target nitrile.

Q3: Why does my isolated product have a depressed melting point (e.g., 82–85 °C instead of the standard 88–91 °C)?

  • Cause: Solvent entrapment within the crystal lattice, caused by rapid "crashing out" (uncontrolled nucleation) at low temperatures.

  • Solution: Implement a controlled, non-linear cooling ramp (e.g., a cubic cooling profile) and hold the suspension at the seeding temperature for 1–2 hours to allow for Ostwald ripening.

Part 3: Data Presentation

The following matrix summarizes the thermodynamic phase boundaries for 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile in a standard Toluene/n-Heptane (1:3 v/v) system.

Temperature (°C)Solubility (mg/mL)Dominant Phase BehaviorRecommended Process Action
65 – 70 °C > 250Complete SolutionDissolution phase. Do not exceed 70 °C to prevent thermal degradation.
50 – 55 °C 180 – 210Liquid-Liquid Phase SeparationDanger Zone. System is prone to oiling out. Avoid generating supersaturation here.
40 – 45 °C 80 – 120Metastable Zone (Solid Nucleation)Optimal Seeding Window. Add 1 wt% seeds and hold for 1 hour to build crystal bed.
5 – 10 °C < 15Solid-Liquid SuspensionOptimal Isolation Window. Filter to maximize yield while retaining impurities in the mother liquor.
< 0 °C < 5Co-precipitation of ImpuritiesAvoid. Risk of o-chlorobenzophenone co-crystallization.

Part 4: Standard Operating Procedure (SOP)

Optimized Cooling Crystallization Protocol (Self-Validating System)

This protocol utilizes a Toluene (Solvent) / n-Heptane (Antisolvent) system to strictly control the MSZW and prevent oiling out.

  • Step 1: Dissolution. Suspend crude 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile in Toluene (2 mL/g) and heat to 65 °C under moderate agitation (250 RPM).

    • Self-Validation: The solution must be completely transparent. If particulates remain, hold for an additional 15 minutes.

  • Step 2: Antisolvent Addition (Primary). Slowly dose n-Heptane (1 mL/g) at 65 °C over 30 minutes.

  • Step 3: Cooling & Seeding. Program the reactor to cool to 45 °C at a linear rate of 0.5 °C/min. Upon reaching 45 °C, add 1 wt% of pure crystalline seeds.

    • Self-Validation: Observe the reactor via a sight glass or PAT probe. The solution should become visibly cloudy with discrete, birefringent particles . If the mixture turns into a milky, opaque emulsion, LLPS has occurred. (If LLPS occurs, reheat to 65 °C and restart).

  • Step 4: Aging (Ostwald Ripening). Hold the suspension isothermally at 45 °C for 1.5 hours to establish a robust secondary crystal bed and consume initial supersaturation.

  • Step 5: Final Cooling & Antisolvent. Cool the reactor to 5 °C at a slow rate of 0.2 °C/min. Concurrently, dose the remaining n-Heptane (3 mL/g) over 2 hours.

  • Step 6: Isolation. Filter the resulting slurry, wash the filter cake with pre-chilled n-Heptane (5 °C), and dry under vacuum at 40 °C until constant weight is achieved.

Part 5: Mandatory Visualization

The following decision tree illustrates the real-time diagnostic workflow for managing the crystallization temperature profile and resolving phase separation issues.

CrystallizationOptimization Step1 Initiate Cooling Curve (T = 65 °C) Decision1 Phase Separation Observed (T = 45-55 °C) Step1->Decision1 LLPS Milky Emulsion (Oiling Out / LLPS) Decision1->LLPS Binodal Crossed Nucleation Discrete Crystals (Solid-Liquid Separation) Decision1->Nucleation Solubility Curve Crossed Remedy Reheat to 65 °C. Adjust Antisolvent or Seed. LLPS->Remedy Proceed Hold for 1 hr. Resume Cooling to 5 °C. Nucleation->Proceed Remedy->Decision1 Retry Cooling Profile

Workflow for diagnosing and resolving liquid-liquid phase separation during crystallization.

References

  • ChemicalBook. "3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile Chemical Properties, Uses, Production." ChemicalBook Database, 13 Mar. 2023.1

  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate." Organic Process Research & Development, 10 Dec. 2024. 2

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, 1 Sep. 2019.3

Sources

Optimization

preventing degradation of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability issues with complex tertiary β-hydroxy nitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability issues with complex tertiary β-hydroxy nitriles.

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is a highly functionalized intermediate. Its structural features—a sterically hindered tertiary alcohol adjacent to a highly acidic α-methylene group and an electrophilic nitrile—make it uniquely susceptible to multiple degradation pathways during long-term storage. This guide provides a mechanistic understanding of these pathways and establishes self-validating protocols to ensure the absolute integrity of your compound.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile turn yellow and show multiple peaks on HPLC after a few months at room temperature? A: The yellowing is a classic visual indicator of dehydration (elimination) . Because the hydroxyl group is tertiary and sterically hindered, and the adjacent α-protons are highly acidic (due to the electron-withdrawing -CN group), the molecule is thermodynamically driven to eliminate water. This forms an α,β-unsaturated nitrile (3-(o-chlorophenyl)-3-phenylacrylonitrile). This elimination is driven by the resonance stabilization of the resulting conjugated π-system and is easily catalyzed by trace acidic impurities or ambient thermal energy[1]. Concurrently, if your storage environment contains trace base, the molecule can undergo a retro-aldol cleavage , breaking the C-C bond to yield o-chlorobenzophenone and acetonitrile.

Q: How does ambient moisture affect the stability of the nitrile group? A: Nitriles are generally stable in neutral water, but the presence of trace moisture combined with slight acidity or alkalinity acts as a catalyst for nitrile hydrolysis . The electrophilic carbon of the -CN group undergoes nucleophilic attack by water, converting the nitrile first to a primary amide, and eventually to a carboxylic acid[2]. This is why rigorous desiccation before storage is non-negotiable.

Q: Is standard borosilicate glass acceptable for storage? A: Absolutely not. Standard Type I borosilicate glass possesses surface silanol groups and trace sodium oxide, creating a micro-alkaline environment at the glass-chemical interface. Because the retro-aldol cleavage of β-hydroxy nitriles is base-catalyzed, direct contact with untreated glass accelerates degradation. You must use silanized (deactivated) amber glass vials or pure PTFE containers to eliminate this catalytic surface.

Section 2: Quantitative Degradation Risk Assessment

To effectively mitigate degradation, you must understand the thermodynamic thresholds of each pathway.

Degradation PathwayPrimary CatalystRelative Activation BarrierCritical Temp ThresholdPrimary Prevention Strategy
Dehydration (Elimination) Trace Acid ( H+ )Low (Thermodynamically driven)> 4°CStore at -20°C; strict pH neutrality
Retro-Aldol Cleavage Trace Base ( OH− )Moderate> 15°CSilanized vials; avoid alkaline glass
Nitrile Hydrolysis H2​O
  • Acid/Base
High> 25°CLyophilization; Argon purge; PTFE caps

Section 3: Mechanistic Pathways and Storage Workflows

DegradationPathways Compound 3-(o-Chlorophenyl)-3-hydroxy- 3-phenylpropiononitrile Dehydration Dehydration (Elimination of H2O) Compound->Dehydration Acid / Heat RetroAldol Retro-Aldol Cleavage (C-C Bond Breakage) Compound->RetroAldol Base / Heat Hydrolysis Nitrile Hydrolysis (Addition of H2O) Compound->Hydrolysis H2O / Acid or Base Prod1 α,β-Unsaturated Nitrile (Conjugated System) Dehydration->Prod1 Prod2 o-Chlorobenzophenone + Acetonitrile RetroAldol->Prod2 Prod3 Amide / Carboxylic Acid Hydrolysis->Prod3

Logical mapping of primary degradation pathways for tertiary β-hydroxy nitriles.

StorageWorkflow Start Synthesized β-Hydroxy Nitrile Purification HPLC / Recrystallization (Remove trace acid/base) Start->Purification Drying Lyophilization (Remove H2O) Purification->Drying Aliquot Aliquot into Silanized Amber Glass Vials Drying->Aliquot Gas Purge with Argon (Ar) Seal with PTFE Caps Aliquot->Gas Store Long-Term Storage at -20°C Gas->Store

Step-by-step experimental workflow for the long-term stabilization and storage.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Dry, pH-Neutral Aliquots for Long-Term Storage

Causality Focus: This protocol systematically eliminates the three primary degradation catalysts: thermal energy, trace moisture, and alkaline surfaces.

  • Purification & Baseline Validation: Purify the synthesized 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile via preparative HPLC or recrystallization.

    • Self-Validation Step: Run a baseline HPLC-UV (at 254 nm). Do not proceed to storage unless the α,β-unsaturated impurity peak area is <0.1%.

  • Lyophilization: Dissolve the purified compound in a minimal amount of MS-grade anhydrous acetonitrile and lyophilize (freeze-dry) overnight at < 0.1 mbar to remove all trace water.

    • Causality: Removing water prevents both nitrile hydrolysis and solvent-mediated proton transfer.

  • Container Preparation: Select amber, silanized glass vials.

    • Causality: Silanization caps the alkaline surface silanol groups with inert methyl groups, preventing base-catalyzed retro-aldol cleavage. Amber glass prevents photo-induced radical degradation.

  • Inert Atmosphere Aliquoting: Inside a glovebox or using a Schlenk line, transfer the dry powder into the silanized vials. Purge the headspace with heavy Argon (Ar) gas.

    • Causality: Argon is denser than Nitrogen and more effectively displaces residual oxygen and moisture from the vial headspace, sinking to the bottom of the vial.

  • Sealing and Storage: Seal the vials tightly with PTFE-lined caps and store immediately at -20°C (or -80°C for >1 year storage).

Protocol 2: Stability-Indicating HPLC Assay

Causality Focus: Standard assays may fail to separate the parent compound from its dehydration product. This method is optimized for baseline resolution.

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) with rigorous end-capping.

    • Causality: End-capping prevents secondary interactions between the tertiary alcohol and the silica matrix, which could cause artificial on-column dehydration during the run.

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Caution: Do not use basic buffers (like ammonium bicarbonate), as they will induce retro-aldol cleavage inside the column.

  • Detection: Set the UV detector to 254 nm (optimal for the aromatic rings) and 280 nm (highly specific for the conjugated α,β-unsaturated dehydration product).

  • Validation: Inject a intentionally stressed sample (heated at 60°C for 2 hours) to confirm baseline resolution ( Rs​>2.0 ) between the parent β-hydroxy nitrile and the degradation peaks.

References

  • P(RNCH2CH2)3N-Catalyzed Synthesis of β-Hydroxy Nitriles Source: The Journal of Organic Chemistry, 1999, 64(9), 3090-3094. URL:[Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 Source: The Journal of Organic Chemistry, 2005, 70(5), 1926-1929. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance HPLC Method Validation for the Quantification of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile: A Comparative Guide

Introduction & Context The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS 35173-29-6) is a highly specific, critical chemical intermediate utilized in the synthesis of the centrally acting antitussive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

The compound 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS 35173-29-6) is a highly specific, critical chemical intermediate utilized in the synthesis of the centrally acting antitussive active pharmaceutical ingredient (API), (also known as chlophedianol)[1]. During the synthetic process, o-chlorobenzophenone is condensed with acetonitrile under the action of sodium amide to yield this intermediate, which is subsequently reduced and methylated to form the final API[2].

Accurate quantification of this intermediate is vital for yield optimization and impurity tracking. However, its structural features—a bulky diphenyl backbone, a hydroxyl group, and a nitrile group—present unique chromatographic challenges. These polar functional groups are prone to secondary interactions with residual silanols on traditional silica stationary phases, often resulting in peak tailing, poor recovery, and compromised resolution.

SynthesisPathway A o-Chlorobenzophenone + Acetonitrile B Sodium Amide (Condensation) A->B C 3-(o-Chlorophenyl)-3-hydroxy -3-phenylpropiononitrile (Target Intermediate) B->C D Reduction & Methylation C->D E Clofedanol (Active API) D->E

Synthetic pathway of Clofedanol highlighting the target intermediate.

The Contenders: Core-Shell vs. Fully Porous Particles

To establish the most robust analytical method, we objectively compared two distinct column technologies for the quantification of this intermediate.

  • Product A (The Recommended Solution): Advanced Core-Shell (Superficially Porous) C18 Column (2.6 µm, 100 Å).

  • Product B (The Traditional Alternative): Standard Fully Porous Particle (FPP) C18 Column (5.0 µm, 100 Å).

Mechanistic Insight: The Physics of Efficiency

The superiority of Product A is grounded in the , which models chromatographic band broadening[3]. Core-shell particles feature a solid, non-porous silica core surrounded by a thin porous outer shell.

  • Causality of the C-Term: The solid core restricts the diffusion path of the analyte into and out of the pores. This drastically reduces the resistance to mass transfer (the C-term), allowing for high flow rates without a loss in efficiency[4].

  • Causality of the A-Term: The manufacturing process of core-shell particles yields a remarkably tight particle size distribution. This uniform packing minimizes multi-path eddy diffusion (the A-term), resulting in sharper, taller peaks[5].

Table 1: Column Specifications & Theoretical Performance
ParameterProduct A (Core-Shell C18)Product B (Fully Porous C18)
Particle Size 2.6 µm5.0 µm
Pore Architecture Solid Core (1.7 µm) + Porous Shell (0.45 µm)Fully Porous
Typical Efficiency (N) > 220,000 plates/meter~ 90,000 plates/meter
Operating Backpressure Moderate (~250 bar)Low (~100 bar)

Experimental Workflows & Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a rigorous System Suitability Test (SST) to prove it is fit for purpose.

Step-by-Step Methodology

1. Mobile Phase Preparation (Causality of pH Control):

  • Action: Prepare an isocratic mobile phase consisting of 60% Acetonitrile and 40% Ultrapure Water, modified with 0.1% Trifluoroacetic acid (TFA).

  • Causality: The intermediate contains highly polar hydroxyl and nitrile groups. By adding 0.1% TFA, the pH of the mobile phase is lowered to ~2.0. This is well below the pKa of residual surface silanols on the silica column (pKa ~3.5–4.5), ensuring they remain fully protonated and neutral. This eliminates secondary ion-exchange interactions, preventing peak tailing and ensuring quantitative recovery.

2. Standard Preparation:

  • Accurately weigh 10.0 mg of the 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile reference standard.

  • Dissolve in 10.0 mL of the mobile phase (Stock Solution: 1.0 mg/mL).

  • Dilute serially to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (optimal absorbance for the substituted phenyl rings).

4. System Suitability Testing (SST) - The Self-Validating Mechanism:

  • Inject the 50.0 µg/mL standard six times.

  • Validation Gate: The run is only authorized if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the theoretical plate count (N) is ≥ 10,000. If these parameters fail, the system self-invalidates the batch, mandating column washing or mobile phase recreation.

HPLCWorkflow Step1 Sample Preparation (Dilution in Mobile Phase) Step2 System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Step1->Step2 Step3 Column Comparison Core-Shell vs. Fully Porous Step2->Step3 Step4 ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Step3->Step4 Step5 Data Analysis & Quantification Step4->Step5

Step-by-step HPLC method validation workflow per ICH Q2(R2) guidelines.

Method Validation Results (ICH Q2(R2) Framework)

The analytical procedure was validated according to the latest , which mandate strict criteria for specificity, linearity, precision, and accuracy[6].

Table 2: System Suitability & Specificity Results

Specificity was tested by spiking the intermediate with its precursor, o-chlorobenzophenone. Product A demonstrated vastly superior resolving power.

ParameterProduct A (Core-Shell 2.6 µm)Product B (Fully Porous 5.0 µm)ICH Q2(R2) Requirement
Retention Time (tR) 4.2 min7.8 minN/A
USP Tailing Factor 1.05 (Excellent symmetry)1.65 (Noticeable tailing)≤ 1.5
Resolution (Rs) from Precursor 4.81.9≥ 2.0
Theoretical Plates (N) 18,5007,200> 10,000
Table 3: ICH Q2(R2) Validation Parameters (Linearity, Precision, Accuracy)

Data generated using Product A (Core-Shell Column).

Validation CharacteristicExperimental ResultAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise ≥ 10:1
Method Precision (Repeatability) 0.8% RSD (n=6)≤ 2.0% RSD
Accuracy (Recovery at 100%) 99.4% ± 0.6%98.0% – 102.0%

Conclusion & Recommendations

For the quantification of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, the Product A (2.6 µm Core-Shell C18) drastically outperforms the traditional 5.0 µm fully porous alternative. By leveraging the physical advantages of a solid-core architecture, Product A reduces the diffusion path length, thereby minimizing band broadening. When combined with a strictly pH-controlled mobile phase to neutralize silanol interactions, this method provides a self-validating, highly accurate, and ICH Q2(R2)-compliant framework for pharmaceutical quality control and synthetic yield tracking.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Clofedanol - Synthesis and Overview Source: WikiDoc URL:[Link]

  • Fused Core / Core-Shell - Particle Technologies Source: MZ-Analysentechnik URL:[Link]

  • Core-Shell Columns in High-Performance Liquid Chromatography Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Comparative

benchmarking 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile yield across different synthesis routes

As a critical intermediate in the synthesis of the centrally acting antitussive agent Clofedanol (Chlophedianol), 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile presents a unique synthetic challenge. The core trans...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of the centrally acting antitussive agent Clofedanol (Chlophedianol), 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile presents a unique synthetic challenge. The core transformation relies on the aldol-type condensation of acetonitrile with o-chlorobenzophenone.

However, the ortho-chloro substitution introduces significant steric hindrance and twists the adjacent phenyl ring out of the carbonyl's plane, reducing the electrophilicity of the ketone. Consequently, the choice of base used to generate the cyanomethyl anion ([CH₂CN]⁻) dictates the kinetic efficiency, impurity profile, and ultimate yield of the reaction. This guide objectively benchmarks the classical industrial methodologies against modern organometallic approaches, providing researchers with actionable, self-validating protocols.

Mechanistic Overview & Causality

The synthesis requires the deprotonation of acetonitrile, a relatively weak carbon acid (pKa ~25 in DMSO), to form a nucleophilic cyanomethyl anion. This anion must then attack the sterically encumbered carbonyl carbon of o-chlorobenzophenone.

If the base is too weak or reversible (e.g., alkoxides), the equilibrium heavily favors the unreacted starting materials. If the base is highly nucleophilic (e.g., direct use of n-butyllithium), it can attack the nitrile group directly, yielding unwanted ketimine byproducts. Therefore, a strong, non-nucleophilic base is strictly required to drive the quantitative formation of the cyanomethyl anion before the electrophile is introduced.

ReactionPathway A Acetonitrile (pKa ~25) Anion Cyanomethyl Anion [CH2CN]- A->Anion Deprotonation Base Base (NaNH2 or LDA) Base->Anion Mediates Adduct Alkoxide Intermediate Anion->Adduct Nucleophilic Attack Ketone o-Chlorobenzophenone Ketone->Adduct Electrophile Product 3-(o-Chlorophenyl)-3-hydroxy -3-phenylpropiononitrile Adduct->Product Aqueous Quench (H+)

Caption: Cyanomethyl anion addition to o-chlorobenzophenone yielding the target nitrile.

Benchmarking Synthesis Routes

We evaluated three distinct base-mediated routes for this transformation. The data below synthesizes historical patent yields with modern organometallic optimization standards.

Route A: The Classical Sodium Amide (NaNH₂) Method

Originally detailed in [1], this is the legacy industrial route. Sodium amide is suspended in a solvent (often benzene or excess acetonitrile) at room temperature.

  • The Causality: Because NaNH₂ is insoluble in these organic solvents, the deprotonation is a heterogeneous, surface-dependent reaction. This results in a slow generation of the anion, requiring extended reaction times (12–15 hours). The prolonged exposure of the product alkoxide to highly basic conditions often leads to retro-aldol fragmentation or nitrile polymerization, capping the yield at moderate levels.

Route B: Lithium Diisopropylamide (LDA) at Cryogenic Temperatures

Modern synthetic laboratories favor LDA [2]. Diisopropylamine is treated with n-BuLi at -78 °C to form LDA, which then quantitatively and homogeneously deprotonates acetonitrile.

  • The Causality: LDA is a bulky, extremely strong (pKa ~36), and non-nucleophilic base. At -78 °C, the kinetic generation of lithioacetonitrile is rapid and complete. When o-chlorobenzophenone is added, the lithium cation acts as a Lewis acid, coordinating to the ketone oxygen and activating it toward nucleophilic attack. This synergistic "push-pull" mechanism easily overcomes the ortho-chloro steric hindrance, resulting in exceptional yields and high purity.

Route C: Potassium tert-Butoxide (t-BuOK) in THF

An attempt to use a milder, commercially available homogeneous base.

  • The Causality: The pKa of t-BuOH is ~17 in water (slightly higher in THF), making it insufficiently basic to quantitatively deprotonate acetonitrile (pKa ~25). The reaction relies on shifting the equilibrium via the subsequent nucleophilic attack. However, the steric bulk of both the t-butoxide and the o-chlorobenzophenone severely retards the reaction rate, leading to poor conversions.

Quantitative Yield Comparison
Synthesis RouteBase ReagentSolventTemp (°C)TimeAverage YieldImpurity Profile
Route A (Classical) NaNH₂ (1.5 eq)Acetonitrile20–25 °C12–15 h65 - 72% High (Polymerization, unreacted ketone)
Route B (Modern) LDA (1.1 eq)THF-78 °C to RT2.5 h88 - 94% Very Low (Trace unreacted ketone)
Route C (Mild) t-BuOK (2.0 eq)THF25 °C24 h35 - 45% High (Unreacted starting materials)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. The LDA route is highly recommended for research-scale synthesis due to its superior yield and atom economy.

Protocol 1: Optimized LDA-Mediated Synthesis (Route B)

Prerequisites: All glassware must be oven-dried. THF must be freshly distilled from sodium/benzophenone ketyl or passed through an activated alumina column.

  • LDA Generation: To a flame-dried 250 mL Schlenk flask under argon, add dry THF (50 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) via syringe over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete LDA formation.

  • Anion Formation: Slowly add anhydrous acetonitrile (0.63 mL, 12.0 mmol) dropwise. The solution may turn slightly pale yellow. Stir for 45 minutes at -78 °C to allow quantitative formation of lithioacetonitrile.

  • Electrophile Addition: Dissolve o-chlorobenzophenone (2.17 g, 10.0 mmol) in dry THF (10 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Condensation & Quench: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 1 hour. Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Self-Validation Check: The quench should immediately dissipate any residual color, indicating the neutralization of the alkoxide/excess base.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile as white crystals (Yield: ~2.4 g, 93%).

LDAWorkflow Step1 1. LDA Generation Diisopropylamine + n-BuLi (-78°C, THF) Step2 2. Anion Formation Add Acetonitrile dropwise (-78°C, 30 min) Step1->Step2 Step3 3. Condensation Add o-Chlorobenzophenone (-78°C to RT, 2 hrs) Step2->Step3 Step4 4. Quench & Workup Saturated NH4Cl Extract with EtOAc Step3->Step4 Step5 5. Purification Crystallization (EtOH/Water) Yield: >88% Step4->Step5

Caption: Step-by-step cryogenic LDA-mediated synthesis workflow for optimal yield.

Protocol 2: Classical NaNH₂-Mediated Synthesis (Route A)

(Provided for historical benchmarking and large-scale industrial context where cryogenic conditions are prohibitive).

  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and an argon inlet, suspend sodium amide (0.59 g, 15.0 mmol) in anhydrous acetonitrile (50 mL). Note: Commercial NaNH₂ often degrades; verify its activity or generate it freshly for optimal results.

  • Reaction: Add o-chlorobenzophenone (2.17 g, 10.0 mmol) in one portion. The reaction mixture will become heterogeneous and darken.

  • Aging: Stir the mixture vigorously at room temperature (20–25 °C) for 12 to 15 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (100 g) containing 1 M HCl (20 mL) to neutralize the base and precipitate the product.

  • Purification: Filter the resulting crude solid, wash with cold water, and recrystallize from ethanol/water. (Yield: ~1.7 g, 66%).

Analytical Validation & Troubleshooting

To confirm the successful synthesis of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, researchers should rely on the following analytical markers:

  • IR Spectroscopy: Look for the distinct disappearance of the strong ketone carbonyl stretch (~1660 cm⁻¹) of the starting material, and the appearance of a broad hydroxyl (-OH) stretch at ~3400 cm⁻¹ and a sharp, weak nitrile (-C≡N) stretch at ~2250 cm⁻¹.

  • Troubleshooting the Retro-Aldol Reversal: The tertiary alkoxide intermediate is prone to retro-aldol fragmentation if the workup is highly basic or if the mixture is heated prematurely. Always quench the reaction with a mild acid (like saturated NH₄Cl) at low temperatures before attempting solvent evaporation.

References
  • Lorenz, R., & Henecka, H. (1962). 1-o-chlorophenyl-1-phenyl-3-dimethyl-amino-propanol-1 antitussive process and compositions (US Patent 3,031,377). U.S.
  • Organic Syntheses. (1999). General Procedure for the Preparation of beta-Hydroxynitriles via LDA. Organic Syntheses, Vol. 77, p. 12.[Link]

Comparative

validating stereochemistry of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile enantiomers

Validating the Stereochemistry of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile Enantiomers: A Comparative Analytical Guide Introduction In the development of centrally acting pharmaceuticals, stereochemistry dict...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemistry of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile Enantiomers: A Comparative Analytical Guide

Introduction

In the development of centrally acting pharmaceuticals, stereochemistry dictates pharmacodynamics. The compound 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (CAS 35173-29-6) serves as the critical chiral intermediate in the synthesis of1[1], a potent antitussive agent. Because the biological target (the cough center in the medulla) exhibits stereoselective binding, validating the enantiomeric purity and absolute configuration of this intermediate is a non-negotiable step in API manufacturing.

This guide provides an objective, data-driven comparison of analytical methodologies used to resolve and validate the enantiomers of this sterically hindered, multi-functional intermediate.

Part 1: Comparative Analysis of Chiral Separation Strategies

To successfully separate the (R) and (S) enantiomers of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, the analytical technique must exploit the spatial differences around the C3 chiral center, which is crowded by a 2-chlorophenyl group, a phenyl group, a hydroxyl (-OH), and a cyanomethyl (-CH₂CN) group.

High-Performance Liquid Chromatography (HPLC) vs. Capillary Electrophoresis (CE)
  • HPLC with Polysaccharide CSPs (e.g., Amylose/Cellulose derivatives): Relies on hydrogen bonding (via the analyte's -OH and -CN groups) and steric inclusion within the helical grooves of the polymer. It is the gold standard for preparative scale-up.

  • HPLC with Protein CSPs (e.g., CHIRAL-AGP): Utilizes α₁-acid glycoprotein. Separation is driven by hydrophobic interactions and hydrogen bonding. While it offers unique selectivity, its low loading capacity restricts it to analytical trace detection[2].

  • Capillary Electrophoresis (CE) with Cyclodextrins: Employs β-cyclodextrin (β-CD) as a pseudo-stationary phase. The bulky phenyl rings of the intermediate selectively partition into the hydrophobic cavity of the CD. CE offers superior theoretical plate counts ( N ) and rapid analysis times compared to HPLC[3].

Table 1: Performance Comparison of Chiral Analytical Methods
Analytical MethodMechanism of Chiral RecognitionLoadability (Scale)Resolution ( Rs​ )Best Use Case
HPLC (Polysaccharide CSP) Hydrogen bonding, dipole-dipole, steric fitHigh (Preparative)> 2.0Preparative enantiomeric resolution & isolation
HPLC (Protein AGP CSP) Hydrophobic interactions, steric constraintsLow (Analytical)~ 1.5 - 1.8Bioanalysis, trace enantiomer detection
Capillary Electrophoresis Inclusion complexation (β-CD cavity)Very Low (Analytical)> 2.5Rapid analytical screening, high efficiency

Part 2: Workflow and Decision Logic

To maintain scientific integrity, the selection of the analytical method must align with the end goal—whether isolating material for synthesis or determining absolute spatial arrangement.

Matrix Start Select Analytical Method Q1 Goal: Preparative or Analytical? Start->Q1 Prep Preparative Scale Q1->Prep Anal Analytical Scale Q1->Anal HPLC Chiral HPLC (Polysaccharide CSP) Prep->HPLC High Loadability CE Capillary Electrophoresis (β-CD Selector) Anal->CE High Resolution VCD Vibrational Circular Dichroism Anal->VCD Absolute Config

Decision tree for selecting chiral analysis methods.

Part 3: Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal controls to ensure causality and trustworthiness in the data.

Protocol A: Enantiomeric Resolution via Chiral HPLC

Causality: Running a racemate prior to the synthesized sample is critical. It proves the column's current capability to discriminate enantiomers, ensuring that a single peak in the sample run is due to high enantiomeric excess (ee), not a loss of column selectivity.

  • System Suitability Test (SST): Inject 10 µL of racemic 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (1 mg/mL in mobile phase).

  • Chromatographic Conditions: Use a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Mobile phase: Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min. Detection: UV at 230 nm.

  • Validation Check: Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 .

  • Method Blank: Inject 10 µL of the sample diluent. Confirm no ghost peaks elute at the established retention times.

  • Sample Analysis: Inject the asymmetrically synthesized sample. Calculate the %ee based on the integrated peak areas.

Protocol B: Absolute Configuration via Vibrational Circular Dichroism (VCD)

Causality: VCD is highly effective for this specific intermediate because the nitrile group (-C≡N) provides a strong, isolated stretching frequency at ~2250 cm⁻¹. This region is free from spectral interference from the bulky phenyl rings, acting as a localized probe for the chiral environment.

  • Sample Preparation: Dissolve 15 mg of the isolated enantiomer in 150 µL of CDCl₃. Causality: Deuterated chloroform is used to prevent solvent IR absorption bands from masking the critical -OH (~3400 cm⁻¹) and -CN (~2250 cm⁻¹) stretching regions.

  • Baseline Subtraction: Record the IR and VCD spectra of pure CDCl₃ in a BaF₂ cell (100 µm path length) for 2 hours. Subtract this achiral background from all subsequent measurements.

  • Data Acquisition: Scan the sample from 800 to 4000 cm⁻¹ for 4 hours to achieve a high signal-to-noise ratio.

  • Enantiomer Cross-Validation (Crucial Step): Measure the opposite enantiomer under identical conditions. The resulting VCD spectra must be exact mirror images across the zero-line. This self-validating step proves the signals are true VCD responses and not instrumental artifacts (e.g., linear birefringence).

  • DFT Matching: Compare the experimental spectra against Density Functional Theory (DFT) calculated spectra (e.g., B3LYP/6-31G* level) to unambiguously assign the (R) or (S) configuration.

Part 4: Stereoretentive Synthetic Pathway

Once the stereochemistry of 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is validated, the intermediate undergoes reduction and alkylation to yield the final API.

G A Racemic 3-(o-Chlorophenyl)-3- hydroxy-3-phenylpropiononitrile B Chiral Separation (HPLC / CE) A->B Resolution C Enantiomer 1 (e.g., S-isomer) B->C D Enantiomer 2 (e.g., R-isomer) B->D E Absolute Configuration (VCD / X-Ray) C->E Validation D->E F Enantiopure Clofedanol API E->F Stereoretentive Synthesis

Workflow for chiral resolution and stereochemical validation.

References

  • PubChem (NIH) - Chlophedianol | C17H20ClNO | CID 2795. Available at:[Link][1]

  • Analytical Chemistry (ACS) - Chiral Separations by Nonaqueous Capillary Electrophoresis. Available at: [Link][3]

  • Chromtech - REFERENCES CHIRAL-AGP. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
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Reactant of Route 2
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
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